molecular formula C7H5BrN2 B1601592 2-Bromo-5-methylnicotinonitrile CAS No. 65996-18-1

2-Bromo-5-methylnicotinonitrile

Cat. No.: B1601592
CAS No.: 65996-18-1
M. Wt: 197.03 g/mol
InChI Key: OXULGZNPTSIVHO-UHFFFAOYSA-N
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Description

2-Bromo-5-methylnicotinonitrile is an organic compound with the molecular formula C7H5BrN2. It is a derivative of nicotinonitrile, characterized by the presence of a bromine atom at the second position and a methyl group at the fifth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylnicotinonitrile typically involves the bromination of 5-methylnicotinonitrile. One common method is the reaction of 5-methylnicotinonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a continuous flow process. This method involves the use of inexpensive raw materials and telescopes multiple reaction steps into a single continuous process, which enhances efficiency and reduces production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Bromo-4-methylnicotinonitrile
  • 2-Chloro-5-methylnicotinonitrile
  • 2-Fluoro-5-methylnicotinonitrile

Comparison: 2-Bromo-5-methylnicotinonitrile is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and applications. Compared to its chloro and fluoro analogs, the bromo derivative exhibits different reactivity patterns in nucleophilic substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXULGZNPTSIVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10501452
Record name 2-Bromo-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65996-18-1
Record name 2-Bromo-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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